molecular formula C19H14N4O5S2 B14958859 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B14958859
M. Wt: 442.5 g/mol
InChI Key: QEHKDVIXZIMTHZ-UHFFFAOYSA-N
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Description

N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of benzenesulfonyl, thiadiazole, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. Common synthetic routes include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Formation of the Isoindole Moiety: This can be synthesized through cyclization reactions involving phthalic anhydride and amines.

    Final Coupling Reaction: The final step involves coupling the thiadiazole and isoindole intermediates under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting inflammatory and autoimmune diseases.

    Biological Research: The compound can be used to study enzyme inhibition and protein interactions.

    Materials Science: It can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Known for its immunomodulatory properties.

    Lenalidomide: An analog of thalidomide with enhanced potency and reduced side effects.

    Pomalidomide: Another thalidomide analog used in the treatment of multiple myeloma.

Uniqueness

N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H14N4O5S2

Molecular Weight

442.5 g/mol

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C19H14N4O5S2/c24-15(10-23-17(25)13-8-4-5-9-14(13)18(23)26)20-19-22-21-16(29-19)11-30(27,28)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,22,24)

InChI Key

QEHKDVIXZIMTHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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